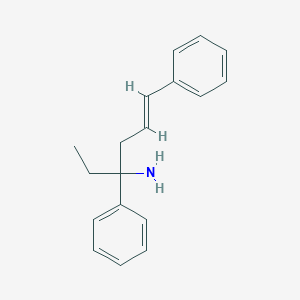
1-Ethyl-1,4-diphenylbut-3-enylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1,4-diphenylbut-3-enylamine is an organic compound with the molecular formula C18H21N It is characterized by its unique structure, which includes an ethyl group, two phenyl rings, and an amine group attached to a butenyl chain
Vorbereitungsmethoden
The synthesis of 1-Ethyl-1,4-diphenylbut-3-enylamine typically involves several steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 1,4-diphenylbut-3-en-2-one with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires careful control of temperature and pressure to ensure the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize yield.
Analyse Chemischer Reaktionen
1-Ethyl-1,4-diphenylbut-3-enylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to yield the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are used to introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1,4-diphenylbut-3-enylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development or as an active ingredient in therapeutic formulations.
Wirkmechanismus
The mechanism of action of 1-Ethyl-1,4-diphenylbut-3-enylamine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenyl rings may participate in π-π interactions, further modulating the compound’s effects. These interactions can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-1,4-diphenylbut-3-enylamine can be compared to other similar compounds, such as:
1-Phenyl-1-butene: Lacks the ethyl and amine groups, resulting in different chemical properties and reactivity.
1,4-Diphenylbutane: Similar structure but lacks the double bond and amine group, leading to different applications and reactivity.
1-Ethyl-1,4-diphenylbutane:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and make it suitable for a variety of applications.
Eigenschaften
Molekularformel |
C18H21N |
|---|---|
Molekulargewicht |
251.4 g/mol |
IUPAC-Name |
(E)-3,6-diphenylhex-5-en-3-amine |
InChI |
InChI=1S/C18H21N/c1-2-18(19,17-13-7-4-8-14-17)15-9-12-16-10-5-3-6-11-16/h3-14H,2,15,19H2,1H3/b12-9+ |
InChI-Schlüssel |
UJYAPCYKCSLGDL-FMIVXFBMSA-N |
Isomerische SMILES |
CCC(C/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)N |
Kanonische SMILES |
CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



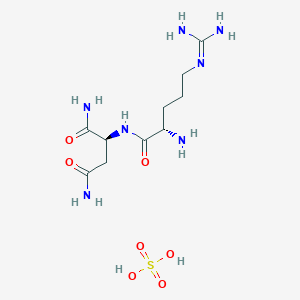
![1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13813164.png)

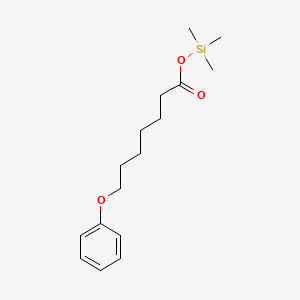
![1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13813179.png)

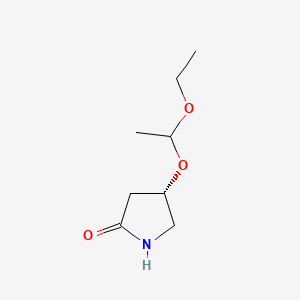
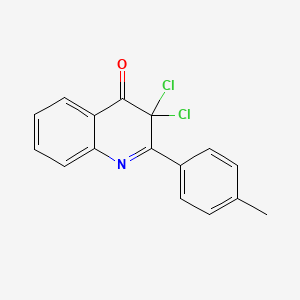
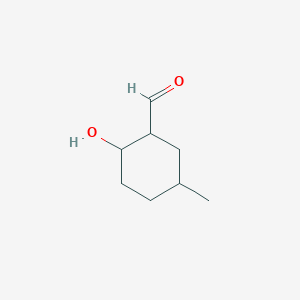

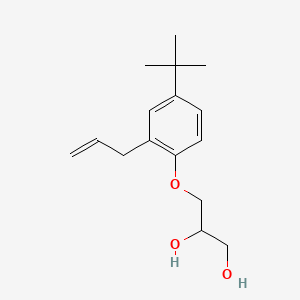
![1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt](/img/structure/B13813239.png)
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13813241.png)
